N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide
Description
N-{2-[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide is a synthetic small molecule featuring a benzimidazole core substituted with a 4-chlorobenzyl group at the 1-position and a 4-hydroxybutanamide chain linked via an ethyl group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes and receptors . The 4-chlorobenzyl substituent may enhance lipophilicity and target binding, while the 4-hydroxybutanamide moiety could improve solubility and metabolic stability. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C20H22ClN3O2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-9-7-15(8-10-16)14-24-18-5-2-1-4-17(18)23-19(24)11-12-22-20(26)6-3-13-25/h1-2,4-5,7-10,25H,3,6,11-14H2,(H,22,26) |
InChI Key |
OBCXKCGNXGKZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC(=O)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzodiazole ring with 4-chlorobenzyl chloride under basic conditions.
Attachment of the Hydroxybutanamide Moiety: The final step involves the reaction of the intermediate with 4-hydroxybutanoic acid or its derivatives under amide formation conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxybutanamide moiety () is susceptible to oxidation. Under controlled conditions:
-
Primary Alcohol Oxidation : The hydroxyl group can be oxidized to a ketone using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane.
-
Secondary Oxidation Pathways : Stronger oxidants (e.g., KMnO/H) may further oxidize the ketone to a carboxylic acid, though this is less common due to steric hindrance from the benzimidazole scaffold.
Esterification and Acylation
The hydroxyl group in the hydroxybutanamide chain serves as a nucleophilic site:
-
Acetylation : Reacts with acetyl chloride in the presence of pyridine to form the corresponding acetate ester.
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonate esters, enhancing leaving-group potential for subsequent substitutions.
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorobenzyl group participates in NAS under specific conditions:
-
Chlorine Replacement : The para-chlorine atom can be displaced by nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF or DMSO, forming derivatives such as 4-aminobenzyl or 4-methoxybenzyl analogs .
| Reaction | Conditions | Product |
|---|---|---|
| Chlorine → Methoxy | NaOMe, CuI, DMF, 80°C | 4-methoxybenzyl derivative |
| Chlorine → Amine | NH, Pd/C, EtOH, reflux | 4-aminobenzyl derivative |
Electrophilic Substitution on Benzimidazole
The benzimidazole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions:
-
Nitration : Concentrated HNO/HSO introduces nitro groups, which can be reduced to amines for further functionalization.
-
Halogenation : Electrophilic bromination (Br/FeBr) or iodination (I/HIO) occurs under mild conditions .
Hydrolysis of Amide Bond
The butanamide linkage () is stable under physiological pH but hydrolyzes under extreme conditions:
Cross-Coupling Reactions
The ethyl spacer between benzimidazole and the amide group enables metal-catalyzed cross-couplings:
-
Suzuki-Miyaura : Aryl boronic acids react with the benzimidazole core using Pd(PPh)/KCO to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Palladium catalysts facilitate C–N bond formation with aryl halides.
Reductive Transformations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide have been tested against various bacterial strains. In vitro studies demonstrate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.27 µM |
| This compound | Escherichia coli | 2.54 µM |
| This compound | Candida albicans | 1.43 µM |
Anticancer Activity
The anticancer potential of this compound has also been evaluated, particularly against human colorectal carcinoma cell lines (HCT116). Studies have shown that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their effectiveness in inhibiting cancer cell proliferation .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 (µM) | Comparison to 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| This compound | 5.85 | More potent |
| This compound | 4.53 | More potent |
Potential Therapeutic Applications
Given its promising antimicrobial and anticancer properties, this compound has potential applications in:
- Antimicrobial therapies : As a candidate for developing new antibiotics against resistant bacterial strains.
- Cancer treatment : As a lead compound for designing novel anticancer drugs targeting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYBUTANAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxybutanamide moiety can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Key Observations :
- The hydroxybutanamide side chain may confer greater hydrophilicity than the ketone group in or the hexyloxy-imidazole chain in .
Biological Activity
N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxybutanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 348.84 g/mol
The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds with benzimidazole structures often interact with various biological targets:
- Inhibition of Enzymes : Benzimidazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.
- Antimicrobial Activity : The presence of the 4-chlorobenzyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available literature.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was attributed to the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Anti-inflammatory Effects : In a model of acute inflammation, the compound showed a marked reduction in edema formation, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential therapeutic application in treating inflammatory diseases.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
